molecular formula C14H9N5O4 B3862372 N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide CAS No. 5537-28-0

N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

Cat. No. B3862372
CAS RN: 5537-28-0
M. Wt: 311.25 g/mol
InChI Key: WIMYTLCQGHYQHX-UHFFFAOYSA-N
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Description

“N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The nitro group and the carbohydrazide group suggest that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a pyridine ring, and a carbohydrazide group. The presence of the nitro group could potentially introduce some interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could make the compound more polar, and the presence of the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have biological activity, so if this compound is intended for use as a drug, it might interact with biological targets in specific ways .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-13(11-3-1-2-6-15-11)18-17-12-9-7-8(19(22)23)4-5-10(9)16-14(12)21/h1-7,16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYTLCQGHYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420538
Record name ST000917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

CAS RN

5537-28-0
Record name ST000917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Reactant of Route 4
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Reactant of Route 5
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Reactant of Route 6
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

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